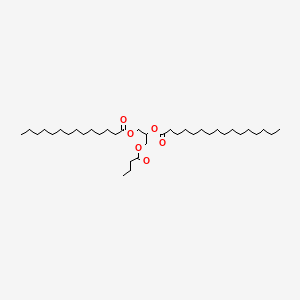

1-Myristoyl-2-palmitoyl-3-butyryl-rac-glycerol

Description

Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester is a complex fatty acid ester characterized by two distinct acyloxy groups: a butyroyloxy (C₄H₇O₂) substituent at position 1 and a myristoyloxy (C₁₄H₂₇O₂) group at position 2. This branched structure distinguishes it from simpler mono- or diesters of hexadecanoic acid (palmitic acid).

Properties

IUPAC Name |

(1-butanoyloxy-3-tetradecanoyloxypropan-2-yl) hexadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70O6/c1-4-7-9-11-13-15-17-18-20-22-24-26-28-31-37(40)43-34(32-41-35(38)29-6-3)33-42-36(39)30-27-25-23-21-19-16-14-12-10-8-5-2/h34H,4-33H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKOCYHMNMIISZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-glycerol can be synthesized through esterification reactions involving myristic acid, palmitic acid, and butyric acid with glycerol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

Hydrolysis: Myristic acid, palmitic acid, and butyric acid.

Oxidation: Fatty acid peroxides.

Scientific Research Applications

1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-glycerol has several scientific research applications:

Lipid Biochemistry: It is used to study lipid metabolism and the role of triacylglycerols in biological systems.

Nutritional Science: Its presence in human breast milk makes it a subject of interest in infant nutrition research.

Pharmaceutical Development: It is used in the development of lipid-based drug delivery systems.

Mechanism of Action

The mechanism of action of 1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-glycerol involves its metabolism into myristic acid, palmitic acid, and butyric acid, which are then utilized in various biochemical pathways. These fatty acids play roles in energy production, cell membrane structure, and signaling pathways .

Comparison with Similar Compounds

Molecular Structure and Substituent Analysis

The target compound’s uniqueness lies in its hybrid substituents:

- 1-[(1-oxobutoxy)methyl] : A short-chain butyroyloxy group (C₄).

- 2-[(1-oxotetradecyl)oxy] : A long-chain myristoyloxy group (C₁₄).

Comparisons with similar esters :

Key Observations :

- The target compound combines short- and long-chain substituents, which may enhance amphiphilic properties compared to symmetrical esters (e.g., two C₁₄ groups in ).

- Simpler esters like hexadecanoic acid ethyl ester (C₂ substituent) are more volatile and prevalent in plant essential oils .

- Esters with polar groups (e.g., 2-hydroxy-1-(hydroxymethyl)) exhibit antioxidant activity, whereas phosphonoxy derivatives (e.g., ) are linked to membrane signaling roles.

Physicochemical Properties

- Boiling Point: Esters with longer acyl chains (e.g., C₁₄ in the target compound) typically exhibit higher boiling points. For example, the analogue Octadecanoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester has a predicted boiling point of 741.4±27.0 °C , suggesting the target compound may have comparable thermal stability.

- Density : Branched esters with mixed-chain substituents often have densities near 0.90–0.95 g/cm³ , as seen in related compounds .

- Solubility : The butyroyloxy group (C₄) may improve solubility in polar solvents compared to purely long-chain esters.

Biological Activity

Overview

Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester, also known as a complex fatty acid ester, exhibits various biological activities that are of significant interest in pharmacological and nutritional research. This compound is primarily studied for its potential anti-inflammatory, anticancer, and metabolic effects.

- IUPAC Name : (1-butanoyloxy-3-tetradecanoyloxypropan-2-yl) hexadecanoate

- Molecular Formula : C₃₇H₇₀O₆

- Molecular Weight : 610.9 g/mol

- CAS Number : Not specified in the current literature.

Anti-inflammatory Properties

Research indicates that hexadecanoic acid derivatives exhibit anti-inflammatory effects. A study evaluated the anti-inflammatory activity of various fatty acid extracts, highlighting the ability of hexadecanoic acid to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. The extract containing hexadecanoic acid showed significant inhibition of NO production without affecting cell viability, demonstrating its potential as an anti-inflammatory agent .

Anticancer Activity

Hexadecanoic acid and its derivatives have been investigated for their cytotoxic effects against cancer cell lines. In a study involving the MCF-7 breast cancer cell line, hexadecanoic acid ethyl ester demonstrated a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment. This suggests that hexadecanoic acid can induce apoptosis in cancer cells, making it a candidate for further investigation in anticancer therapies .

Metabolic Effects

The metabolism of hexadecanoic acid involves its conversion into various bioactive lipid mediators that play crucial roles in energy metabolism and cell signaling. The compound is also implicated in lipid metabolism pathways, which are essential for maintaining cellular homeostasis and regulating inflammatory responses .

Case Studies and Research Findings

The biological activity of hexadecanoic acid is primarily mediated through its metabolites. Upon entering the body, it undergoes enzymatic reactions that convert it into various fatty acids and bioactive lipids. These metabolites can modulate inflammatory pathways, influence cell proliferation, and affect apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.